molecular formula C4H2F3N B6273979 (2E)-4,4,4-trifluorobut-2-enenitrile CAS No. 84476-96-0

(2E)-4,4,4-trifluorobut-2-enenitrile

Cat. No.: B6273979
CAS No.: 84476-96-0
M. Wt: 121.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4,4,4-Trifluorobut-2-enenitrile (CAS RN: 406-86-0) is a high-value, stereospecific chemical building block primarily used in medicinal chemistry and organic synthesis. Its research value stems from its role as a key precursor in the synthesis of novel N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines, a rare class of heterocyclic compounds with significant potential . The compound acts as a critical intermediate in a one-pot, two-step Horner-Wadsworth-Emmons olefination reaction, and its (E) configuration is confirmed by spectroscopic analysis . The mechanism for forming pyridinimines involves a condensation reaction with primary amines, initiating a nucleophilic attack that leads to ring closure and the formation of the target heterocycle . The introduction of the trifluoromethyl group from this reagent is particularly sought after, as it can profoundly alter the biological activity, metabolic stability, and physicochemical properties—such as polarity and lipophilicity—of the resulting molecules . This makes this compound an indispensable tool for researchers developing new pharmaceutical candidates and agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84476-96-0

Molecular Formula

C4H2F3N

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2e 4,4,4 Trifluorobut 2 Enenitrile

Nucleophilic Addition Reactions to the Activated Alkene of (2E)-4,4,4-trifluorobut-2-enenitrile

The double bond in this compound is activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent trifluoromethyl and nitrile moieties. This polarization facilitates the addition of a wide range of nucleophiles in a conjugate or Michael-type fashion.

Addition of Carbon-Based Nucleophiles

The addition of carbon-based nucleophiles to activated alkenes is a fundamental carbon-carbon bond-forming reaction. For trifluoromethylated systems, this reaction provides a route to complex molecules containing the trifluoromethyl group. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds, such as 3-[(E)-4,4,4-trifluorobut-2-enoyl]oxazolidin-2-ones, with organocopper reagents has been reported, suggesting that this compound would readily undergo similar Michael additions. scispace.com

Common carbon nucleophiles that are expected to react with this compound include:

Organocuprates (Gilman reagents): These soft nucleophiles are well-known to favor 1,4-addition to α,β-unsaturated systems.

Enolates: Stabilized enolates derived from malonic esters, β-ketoesters, and similar active methylene compounds are effective nucleophiles for Michael additions.

Organoboron compounds: In the presence of a suitable catalyst, organoboronic acids and their derivatives can add to activated alkenes.

The general mechanism involves the attack of the carbon nucleophile at the β-carbon of the butenenitrile, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the final addition product.

Table 1: Plausible Addition Reactions of Carbon-Based Nucleophiles with this compound This table is illustrative and based on the expected reactivity of the target compound.

Nucleophile (Example)ReagentExpected Product Structure
Methylcuprate(CH₃)₂CuLi3-Methyl-4,4,4-trifluorobutanenitrile
Diethyl malonate enolateNaCH(CO₂Et)₂Diethyl 2-(1-cyano-3,3,3-trifluoropropyl)malonate
Phenylboronic acidPhB(OH)₂, Catalyst3-Phenyl-4,4,4-trifluorobutanenitrile

Addition of Heteroatom-Based Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The high electrophilicity of the double bond in this compound also makes it a prime substrate for the addition of heteroatom-based nucleophiles. These reactions, often referred to as oxa-Michael, aza-Michael, and thia-Michael additions, are crucial for the synthesis of various functionalized and heterocyclic compounds.

Oxygen Nucleophiles: Alcohols and water can add to the activated alkene, typically under basic or acidic catalysis, to form β-alkoxy or β-hydroxy nitriles, respectively.

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for aza-Michael additions, leading to the formation of β-amino nitriles. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles.

Sulfur Nucleophiles: Thiols readily add to electron-deficient alkenes in a thia-Michael reaction, which is often highly efficient and can proceed under mild conditions, to yield β-thioether nitriles.

Regio- and Stereoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic additions to α,β-unsaturated systems like this compound is generally governed by the electronic effects of the activating groups. The attack of the nucleophile is directed to the β-carbon, which is the more electrophilic position due to resonance stabilization of the resulting carbanion.

The stereoselectivity of these additions can be influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. The addition can lead to the formation of new stereocenters, and controlling the diastereoselectivity is a key challenge in synthetic chemistry. For cyclic substrates or when using chiral auxiliaries, high levels of stereocontrol can often be achieved.

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Dipolar Cycloadditions for Trifluoromethylated Heterocycles

[3+2] Cycloaddition reactions involving 1,3-dipoles are a versatile method for the synthesis of five-membered heterocycles. This compound is expected to react with a variety of 1,3-dipoles. For instance, the reaction of trifluoromethylated alkenes with nitrones is a known strategy for the synthesis of trifluoromethylated isoxazolidines. bibliotekanauki.pl Similarly, reactions with nitrile oxides would yield isoxazolines. nih.gov The cycloaddition of 2,2,2-trifluorodiazoethane with activated alkenes has been used to produce trifluoromethyl pyrazoles. acs.org

The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. The electron-withdrawing groups on the alkene lower the energy of its LUMO, facilitating the reaction with the HOMO of the 1,3-dipole.

Table 2: Potential [3+2] Cycloaddition Reactions with this compound This table is illustrative and based on the expected reactivity of the target compound.

1,3-Dipole (Example)ReagentExpected Heterocyclic Product
NitronePh-CH=N⁺(Me)-O⁻2-Methyl-3-phenyl-5-(trifluoromethyl)-5-cyano-isoxazolidine
Nitrile OxidePh-C≡N⁺-O⁻3-Phenyl-5-(trifluoromethyl)-5-cyano-isoxazoline
Azomethine YlideCH₂=N⁺(Me)-CH₂⁻3-Methyl-5-(trifluoromethyl)-5-cyano-pyrrolidine

[4+2] Diels-Alder Reactions and Hetero Diels-Alder Processes

In [4+2] cycloadditions, or Diels-Alder reactions, this compound would act as a potent dienophile due to its electron-deficient double bond. organic-chemistry.orgsigmaaldrich.com It is expected to react with electron-rich dienes to form six-membered carbocyclic rings. The stereoselectivity of the Diels-Alder reaction typically follows the endo rule, although this can be influenced by steric and electronic factors.

Furthermore, this compound can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For example, reactions with 2-aza-1,3-dienes can lead to the formation of trifluoromethylated pyridine derivatives. researchgate.net The high reactivity of trifluoromethylated alkenes in these cycloadditions makes them valuable building blocks in synthetic organic chemistry. researchgate.net

Table 3: Potential [4+2] Cycloaddition Reactions with this compound This table is illustrative and based on the expected reactivity of the target compound.

Diene (Example)ReagentExpected Cycloadduct
2,3-Dimethyl-1,3-butadieneCH₂=C(CH₃)-C(CH₃)=CH₂1,2-Dimethyl-4-(trifluoromethyl)-4-cyano-cyclohexene
CyclopentadieneC₅H₆2-(Trifluoromethyl)-2-cyano-bicyclo[2.2.1]hept-5-ene
Danishefsky's diene(CH₃)₃SiO-CH=CH-CH=CH-OCH₃Functionalized cyclohexenone derivative

Mechanistic Pathways of Cycloadditions: Concerted vs. Stepwise

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The mechanism of these reactions can proceed through either a concerted pathway, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise pathway involving the formation of an intermediate. researchgate.netmdpi.com The specific pathway is highly dependent on the electronic nature of the reactants. mdpi.com

For dienophiles like this compound, which possess strong electron-withdrawing groups (both trifluoromethyl and nitrile), the double bond is highly polarized and electron-deficient. This electronic feature significantly influences the mechanism of its cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions).

In reactions with electron-rich dienes, this compound is expected to favor a stepwise mechanism. This proceeds through a polar pathway involving a zwitterionic intermediate. mdpi.com The significant polarization of the double bond facilitates nucleophilic attack by the diene, leading to the formation of a charge-separated intermediate, which then cyclizes to form the final product. This behavior is analogous to other strongly activated alkenes, such as 4,4,4-trifluoro-2-nitrobut-2-ene, where DFT calculations have confirmed that the formation of a heterocyclic ring proceeds via a zwitterionic intermediate. mdpi.com

Conversely, in non-polar cycloadditions, the reaction may proceed through a concerted mechanism, although a stepwise diradical pathway is also possible. mdpi.com Computational studies on related fluorinated ethylenes, such as tetrafluoroethylene reacting with butadiene, have shown that a stepwise diradical (2+2) cycloaddition is kinetically preferred over the concerted (4+2) Diels-Alder reaction. nih.gov The preference for a stepwise mechanism in such cases can be attributed to the lower distortion energy required in the transition state for the stepwise pathway compared to the concerted one. nih.gov The energy difference between concerted and stepwise reactions can be small in some cases, allowing for competing mechanisms. nih.gov

The determination of the operative mechanism often relies on a combination of experimental evidence, such as the stereochemical outcome of the reaction and the trapping of intermediates, as well as computational studies to map the potential energy surface. mdpi.comnih.gov

Transformations of the Nitrile Functionality in this compound with Retention of the Cyano Group

The reactivity of this compound is dominated by the electron-deficient nature of its carbon-carbon double bond. This allows for a variety of chemical transformations that occur at the alkene moiety while leaving the cyano group intact, provided that appropriate reaction conditions are chosen.

Selective Reduction Strategies

The selective reduction of the C=C double bond in α,β-unsaturated nitriles like this compound, without affecting the cyano group, is a key transformation. The nitrile group itself is susceptible to reduction to a primary amine, typically using strong reducing agents like lithium aluminium hydride. wikipedia.org Therefore, milder and more selective methods are required to achieve the desired transformation.

Catalytic hydrogenation is a common method for such selective reductions. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the nitrile. Catalysts such as palladium on carbon (Pd/C) can be effective, often under controlled hydrogen pressure and temperature. The solvent system can also influence the selectivity of the reduction.

Another approach involves the use of dissolving metal reductions or hydride transfer reagents that show chemoselectivity for the activated alkene over the nitrile. The specific conditions would need to be optimized to maximize the yield of the saturated nitrile, 4,4,4-trifluorobutanenitrile, while minimizing over-reduction to the corresponding amine.

Derivatization to Other Nitrogen-Containing Functional Groups

The electron-deficient C=C bond of this compound is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles, including nitrogen-based ones. This reaction pathway allows for the introduction of new nitrogen-containing functional groups onto the carbon backbone while preserving the original nitrile functionality.

A primary example is the addition of primary or secondary amines to the double bond. This reaction, often carried out under basic conditions, proceeds via a nucleophilic attack at the β-carbon relative to the nitrile group. The resulting product is a β-aminonitrile, a valuable synthetic intermediate. The strong electron-withdrawing effects of both the CF₃ and CN groups highly activate the alkene for this type of nucleophilic addition.

The general scheme for this derivatization is as follows:

Table 1: Michael Addition of Amines to this compound

Reactant Product Class Reaction Type
Primary Amine (R-NH₂) β-(Alkylamino)-4,4,4-trifluorobutanenitrile Michael Addition
Secondary Amine (R₂NH) β-(Dialkylamino)-4,4,4-trifluorobutanenitrile Michael Addition
Ammonia (NH₃) β-Amino-4,4,4-trifluorobutanenitrile Michael Addition

This strategy provides a direct route to complex nitrogen-containing molecules that retain the versatile cyano group for further synthetic manipulations.

Radical Reactions of this compound

The electron-poor double bond in this compound makes it a suitable substrate for radical addition reactions. The nitrile group can act as a radical acceptor, participating in radical cascade strategies to form a variety of functionalized molecules. nih.gov In such reactions, an in-situ generated carbon-centered radical can add to the nitrile triple bond, but for reactions focused on the alkene, the C=C bond is the primary site of reactivity. researchgate.net

Trifluoromethylation and Related Radical Additions to Unsaturated Bonds

Radical addition to the double bond of this compound is a viable method for further functionalization. Given the presence of electron-withdrawing groups, the alkene is susceptible to attack by nucleophilic radicals.

A significant reaction in this class is the addition of a trifluoromethyl (CF₃) radical or other perfluoroalkyl radicals across the double bond. Such reactions are typically initiated by a radical initiator (e.g., AIBN, peroxides) or through photoredox catalysis, which generates the desired radical species. The CF₃ radical would add to the double bond, and the regioselectivity of the addition would be governed by the formation of the most stable radical intermediate. The attack would likely occur at the β-position to the nitrile, generating a radical at the α-position that is stabilized by the cyano group. This intermediate would then be quenched by a hydrogen atom source or another radical to yield the final product. This process allows for the synthesis of molecules containing multiple trifluoromethyl groups, which is of significant interest in medicinal and materials chemistry.

Table 2: Potential Radical Addition Reactions

Radical Species Initiator/Method Potential Product
•CF₃ (from CF₃I) Photoredox Catalysis 2-iodo-3,3-bis(trifluoromethyl)propanenitrile
•C₄F₉ (from C₄F₉I) Thermal Initiator (AIBN) Product of perfluorobutyl addition
•H (from Bu₃SnH) Radical Initiator 4,4,4-trifluorobutanenitrile

Transition Metal-Catalyzed Functionalizations of this compound

Transition metal catalysis offers a wide array of methods for the functionalization of alkenes. rsc.org The electron-deficient nature of this compound, combined with the coordinating ability of the nitrile group, makes it a promising substrate for various catalytic transformations.

Hydrofunctionalization reactions, which involve the addition of an H-X bond across the double bond, are of particular importance. berkeley.edu Transition metal catalysts, for instance, based on palladium, rhodium, or copper, can facilitate reactions such as:

Hydroarylation: The addition of an aryl C-H bond across the double bond to form new C-C bonds.

Hydroamination: The addition of an N-H bond, which can provide an alternative to the Michael addition pathway, potentially with different selectivity. berkeley.edu

Hydrosilylation/Hydroboration: The addition of Si-H or B-H bonds, leading to versatile organosilane or organoborane intermediates that can be further functionalized.

Furthermore, the alkene is a potential candidate for cross-coupling reactions. For example, in a Heck-type reaction, an aryl or vinyl halide could be coupled at the β-position under palladium catalysis. The nitrile group itself can also serve as a directing group in C-H bond functionalization reactions, although this would typically involve reactions at positions other than the double bond. nih.gov Copper-catalyzed reactions are also prevalent for transformations involving nitrile-containing compounds. nih.gov The specific outcome and efficiency of these catalytic reactions would depend heavily on the choice of metal, ligand, and reaction conditions.

Hydrogenation of the Alkene Moiety

The selective reduction of the carbon-carbon double bond in α,β-unsaturated nitriles like this compound is a critical transformation that presents a significant challenge due to the potential for over-reduction of the nitrile group. researchgate.net Achieving chemoselectivity, where only the alkene moiety is hydrogenated to yield the corresponding saturated nitrile (4,4,4-trifluorobutanenitrile), requires carefully chosen catalytic systems.

Research in this area has led to the development of several effective homogeneous and heterogeneous catalysts. researchgate.net For instance, base-activated iridium N,P ligand complexes have been shown to be highly active for the conjugate reduction of α,β-unsaturated nitriles. nih.gov These systems can operate at low catalyst loadings and exhibit excellent enantioselectivity in asymmetric hydrogenations. nih.gov Similarly, Rhodium-JosiPhos complexes have demonstrated high efficiency and enantioselectivity (up to 97% ee) in the hydrogenation of various α,β-unsaturated nitriles. acs.org Another approach involves using pincer-based Ruthenium-hydride complexes, which can achieve selective 1,4-hydride transfer to the conjugated system. umich.edu

Heterogeneous catalysts, such as supported palladium nanoparticles, also offer a recyclable and efficient option for the selective hydrogenation of the C=C bond at room temperature and atmospheric hydrogen pressure. researchgate.net The key challenge with many reduction methods is preventing side reactions like over-reduction to the amine, hydrodimerization, or decyanation. researchgate.net The choice of catalyst, solvent, and reaction conditions is therefore paramount to directing the reaction towards the desired saturated nitrile product.

Table 1: Catalytic Systems for Hydrogenation of α,β-Unsaturated Nitriles
Catalyst SystemKey FeaturesTypical OutcomeReference
Base-Activated Iridium N,P Ligand ComplexesHigh activity at low loadings; enables asymmetric hydrogenation.High conversion and excellent enantioselectivity for saturated nitriles. nih.gov
Rhodium-JosiPhos ComplexHighly efficient for asymmetric hydrogenation of both (E)- and (Z)-isomers.Excellent enantioselectivities (up to 97% ee) and high turnover numbers. acs.org
Palladium Nanoparticles on Aluminum OxyhydroxideRecyclable heterogeneous catalyst effective under mild conditions (RT, 1 atm H₂).Selective formation of the corresponding saturated nitrile. researchgate.net
Copper(I)/N-heterocyclic carbene complexesHomogeneous copper catalysis using H₂ as the terminal reducing agent.Effective for conjugate reduction of α,β-unsaturated carboxylic acid derivatives. rsc.org

Cross-Coupling Reactions at the Nitrile and Alkene Centers

The structure of this compound offers two primary centers for cross-coupling reactions: the alkene and the nitrile group. These reactions provide powerful methods for carbon-carbon bond formation.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically couples an organohalide with an organoboron compound. libretexts.orgwikipedia.org For the alkene center of this compound, this could involve its conversion to an alkenyl halide or triflate, followed by reaction with a boronic acid or ester. This widely used reaction is valued for its mild conditions and tolerance of diverse functional groups. wikipedia.orgnih.gov The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

More advanced strategies have emerged that utilize the nitrile group itself as a coupling partner . The cyano group can function as a "leaving group" in certain nickel-catalyzed cross-coupling reactions. acs.org Studies have demonstrated the successful Suzuki-Miyaura coupling of aryl nitriles with aryl or alkenyl boronic esters, where the C-CN bond is cleaved and replaced with a new C-C bond. acs.org This approach allows the nitrile to be used as a synthetic handle for late-stage functionalization, potentially enabling the direct coupling of this compound at the C1 position with various organoboron reagents.

Table 2: Potential Cross-Coupling Reactions
Reactive CenterReaction TypeCatalystCoupling PartnersPotential OutcomeReference
Alkene (C2 or C3)Suzuki-Miyaura CouplingPalladium complexAlkenyl halide/triflate + Organoboron reagentFormation of substituted trifluoroalkenes. libretexts.orgwikipedia.orgorganic-chemistry.org
Nitrile (C1)Suzuki-Miyaura Coupling (C-CN cleavage)Nickel complexAlkenyl nitrile + Organoboron reagentDirect C-C bond formation at the nitrile position. acs.org

Catalytic Activation of the C≡N Bond

Beyond acting as a leaving group, the carbon-nitrogen triple bond of the nitrile can be directly activated and transformed. A prominent example of this is catalytic hydrosilylation , which involves the addition of a silicon-hydride (Si-H) bond across the C≡N bond. This reaction serves as a powerful tool for the reduction of nitriles to amines or the synthesis of valuable N-silylimine intermediates. rsc.orgacs.org

The development of catalysts for this transformation has moved from precious metals to more earth-abundant and cost-effective alternatives like zinc. rsc.orgacs.org Zinc-based catalysts have been shown to be highly competent and selective for the hydrosilylation of a broad range of nitriles under mild, solvent-free conditions. rsc.org The reaction typically proceeds through the formation of an N-silylimine, which can be isolated or further reduced to an N,N-disilylamine. rsc.orgacs.org Mechanistic investigations suggest the involvement of a zinc hydride intermediate in the catalytic cycle. acs.org Other catalytic systems for nitrile hydrosilylation include those based on cobalt carbonyl or simple bases like potassium tert-butoxide. researchgate.netacs.org

The strong electron-withdrawing effect of the adjacent trifluoromethylated alkene in this compound is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a hydride source, thereby facilitating its catalytic activation and reduction. nih.govrsc.org

Table 3: Catalytic Systems for Hydrosilylation of Nitriles
Catalyst SystemHydrosilylating AgentIntermediate/ProductKey AdvantagesReference
Zinc bis(hexamethyldisilazide)Phenylsilane (PhSiH₃)N,N-disilylamineMild, solvent-free, sustainable, broad scope. rsc.org
CBG Zinc HydrideDiphenylsilaneN-silylimineHighly chemoselective for mono-hydrosilylation. acs.org
Cobalt Carbonyl (Co₂(CO)₈)Various silanesN,N-disilylamineEarly example of transition metal catalysis for this reaction. acs.org
Potassium tert-butoxide (KOtBu)(EtO)₂MeSiHAmines (after hydrolysis)Transition metal-free protocol. researchgate.net

Computational and Theoretical Investigations of 2e 4,4,4 Trifluorobut 2 Enenitrile

Electronic Structure and Bonding Analysis of (2E)-4,4,4-trifluorobut-2-enenitrile

The arrangement of electrons and the nature of chemical bonds in this compound are central to its chemical behavior. Theoretical studies illuminate how the interplay between its functional groups—the trifluoromethyl (CF₃) group, the nitrile (CN) group, and the carbon-carbon double bond—defines its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT can predict the geometry, molecular orbital energies, and the distribution of charge across the molecule. researchgate.net For this compound, DFT calculations would reveal a highly polarized structure.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. researchgate.net The HOMO-LUMO energy gap signifies the molecule's kinetic stability and chemical reactivity. researchgate.net In a molecule like this compound, the LUMO is expected to be of low energy and primarily localized on the π-system of the C=C double bond, particularly on the carbon atom adjacent to the trifluoromethyl group. This low-lying LUMO indicates a high susceptibility to nucleophilic attack.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed within the DFT framework, can quantify the partial atomic charges. nih.gov These analyses would show a significant electron deficiency (a positive partial charge) on the carbon atom at the 3-position (β-carbon), which is bonded to the CF₃ group. Conversely, the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group would exhibit negative partial charges. This charge distribution highlights the electrophilic nature of the carbon-carbon double bond.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values for a molecule of this class, as specific published data for this compound is not available.)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy LowIndicates electrons are tightly held.
LUMO Energy LowIndicates high susceptibility to nucleophilic attack.
HOMO-LUMO Gap Relatively SmallSuggests high chemical reactivity.
Dipole Moment HighConfirms a highly polarized molecular structure.
Charge on C3 (β-carbon) Highly Positive (δ+)Indicates the primary site for nucleophilic attack.
Charge on CF₃ group Negative (δ-)Reflects the high electronegativity of fluorine.

Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. researchgate.net Its influence on the electronic properties and reactivity of this compound is profound. The strong inductive effect (-I effect) of the CF₃ group, stemming from the high electronegativity of the three fluorine atoms, withdraws electron density from the rest of the molecule. researchgate.net

This electron withdrawal has several key consequences:

Activation of the Double Bond : The CF₃ group dramatically increases the electrophilicity of the C=C double bond, making it an excellent Michael acceptor. researchgate.net It renders the β-carbon highly susceptible to attack by a wide range of nucleophiles.

Stabilization of Anionic Intermediates : In reaction mechanisms that involve the formation of a negative charge on the α-carbon (such as in Michael additions), the CF₃ group provides powerful stabilization to this intermediate, thereby lowering the activation energy of the reaction.

Modification of Acidity : The CF₃ group significantly increases the acidity of nearby C-H bonds, although in this specific molecule, the vinylic protons are not typically acidic.

Computational studies on related fluorinated compounds confirm that the presence of a CF₃ group accelerates reactions with nucleophiles and can control the regioselectivity of cycloaddition reactions. nih.gov The combined electron-withdrawing power of the CF₃ and CN groups makes this compound a highly reactive electrophile.

Prediction of Reactivity and Reaction Pathways for this compound

Theoretical models are instrumental in predicting how this compound will react and in elucidating the detailed mechanisms of these transformations.

The most probable reaction pathway for this compound is the conjugate or Michael-type addition of a nucleophile. Computational chemistry can map the entire potential energy surface of such a reaction. researchgate.net This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. researchgate.net For a Michael addition, the transition state would feature the partial formation of a new bond between the nucleophile and the β-carbon, and the beginning of the re-hybridization of the α- and β-carbons from sp² to sp³. By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) can be determined, which is directly related to the reaction rate. DFT calculations on similar reactions, such as the addition of nitroalkanes to ethyl (E)-4,4,4-trifluorobut-2-enoate, serve as a model for understanding the mechanistic steps involved. researchgate.net

When a nucleophile reacts with this compound, questions of regioselectivity (which atom is attacked) and stereoselectivity (the 3D arrangement of the product) arise.

Regioselectivity : The regioselectivity is overwhelmingly dictated by the electronic effects within the molecule. The strong polarization caused by the CF₃ and CN groups makes the β-carbon the sole electrophilic site for nucleophilic attack. Theoretical analysis of the Parr functions or the Fukui functions, which are derived from DFT, can quantitatively predict this outcome, confirming that the β-carbon is the most reactive site towards nucleophiles. nih.gov

Stereoselectivity : If the resulting α-carbon becomes a new stereocenter, the reaction can produce different stereoisomers. Theoretical models can predict which isomer will be favored by calculating the energies of the different diastereomeric transition states. For example, in the addition of a chiral nucleophile, computational models can determine whether the syn or anti product will be dominant by comparing the transition state energies leading to each product. This approach has been successfully used to rationalize the high stereoselectivity observed in reactions of related fluorinated substrates. rsc.org

Conformational Analysis of this compound and its Derivatives

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C3-C4 bond, which connects the vinyl group to the trifluoromethyl group.

The (2E) configuration of the double bond fixes the relative positions of the substituents on the C2 and C3 atoms, resulting in a relatively planar backbone. The main conformational question relates to the orientation of the CF₃ group. Computational methods can be used to perform a rotational scan around the C3-C4 bond, calculating the relative energy at each rotational angle. This would likely reveal that the staggered conformations, where the fluorine atoms are positioned to minimize steric clash with the double bond, are the most stable. The energy barriers between these stable conformations are expected to be low, suggesting that at room temperature, the CF₃ group is likely to be freely rotating. The flexibility of related molecules has been shown to be a key parameter in achieving stable conformations for binding to biological targets. nih.gov

Table 2: Conceptual Conformational Analysis of the C3-C4 Bond Rotation (Note: This table is illustrative of the concepts of conformational analysis.)

Dihedral Angle (H-C3-C4-F)ConformationRelative Energy (kcal/mol)Stability
60°Staggered0 (Reference)Most Stable
120°Eclipsed~3-4Transition State
180°Staggered0Most Stable

Applications of 2e 4,4,4 Trifluorobut 2 Enenitrile As a Synthetic Building Block

Construction of Trifluoromethylated Heterocyclic Systems

The electron-deficient nature of the double bond in (2E)-4,4,4-trifluorobut-2-enenitrile, influenced by the strongly electron-withdrawing trifluoromethyl and nitrile groups, makes it an excellent Michael acceptor. This reactivity is central to its application in the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Fluorinated Pyridines and Pyrimidines

While various trifluoromethyl-containing building blocks are commonly employed for the synthesis of trifluoromethylpyridines (TFMPs), such as ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, the utility of this compound has been demonstrated in the synthesis of specific pyrimidine derivatives. nih.gov For instance, a patented process describes the reaction of a pyrimidine compound with this compound in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. nih.gov This reaction highlights the role of the nitrile as a key synthon for introducing the trifluoromethylated ethyl side chain onto a pre-existing heterocyclic core.

The synthesis of trifluoromethylated pyrimidines often involves the cyclocondensation of trifluoromethylated 1,3-bielectrophiles with N-C-N synthons like urea, guanidines, or amidines. researchgate.net While direct use of this compound in a de novo pyrimidine ring synthesis is not extensively documented in readily available literature, its structural features suggest its potential as a precursor to suitable 1,3-bielectrophilic intermediates.

General Utility in Nitrogen-Containing Ring Synthesis

The inherent reactivity of this compound as a Michael acceptor provides a general platform for its use in the synthesis of various nitrogen-containing heterocycles. The conjugate addition of a wide range of nitrogen nucleophiles can be envisioned as the initial step, leading to intermediates that can undergo subsequent intramolecular reactions to form five- or six-membered rings. This general reactivity pattern makes it a promising, though currently underutilized, building block for the synthesis of a diverse array of fluorinated nitrogen heterocycles.

Incorporation into Complex Molecular Scaffolds for Academic Investigations

The introduction of a trifluoromethyl group can significantly alter the physical, chemical, and biological properties of a molecule. There is considerable academic interest in synthesizing novel complex molecules bearing this moiety to study these effects. While specific examples detailing the incorporation of this compound into complex molecular scaffolds for academic investigations are not prevalent in the reviewed literature, the compound's potential for this purpose is clear. Its ability to introduce a trifluoromethylated three-carbon unit makes it a valuable tool for medicinal and materials science research, where the unique properties of fluorinated compounds are of great interest.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby reducing waste and saving time. researchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org The structure of this compound, with its electrophilic double bond and nitrile functionality, makes it an ideal candidate for participation in such reactions.

A hypothetical cascade reaction could involve an initial Michael addition of a nucleophile to the double bond, followed by an intramolecular cyclization involving the nitrile group. Similarly, in a multicomponent reaction, the nitrile could react with other components in the reaction mixture after the initial conjugate addition, leading to the formation of highly functionalized heterocyclic products. For instance, a multicomponent Kröhnke reaction has been utilized for the synthesis of 2-trifluoromethyl pyridines, which proceeds via a Michael addition followed by intramolecular cyclization. beilstein-journals.org While this example does not use this compound specifically, it illustrates a plausible reaction pathway.

Preparation of Fluorinated Ligands and Chiral Auxiliaries

Fluorinated ligands are of interest in coordination chemistry and catalysis due to the electronic effects of the fluorine atoms. The synthesis of such ligands could potentially involve this compound as a starting material, where the trifluoromethyl group can be strategically positioned to influence the properties of the resulting metal complex.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net While there are no specific reports on the preparation of chiral auxiliaries directly from this compound in the available literature, the compound could, in principle, be modified to incorporate a chiral moiety. The resulting chiral fluorinated building block could then be used in asymmetric synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 2e 4,4,4 Trifluorobut 2 Enenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of fluorinated organic compounds like (2E)-4,4,4-trifluorobut-2-enenitrile. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic protons. The chemical shifts and coupling constants are diagnostic for the E-configuration of the double bond.

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Due to the coupling with the adjacent fluorine atoms, the signal for the trifluoromethyl (CF₃) carbon appears as a quartet. The carbon atoms of the double bond and the nitrile group also exhibit characteristic chemical shifts. It is worth noting that in some cases, perfluoroalkyl carbon atoms can be challenging to observe even with long acquisition times due to extensive coupling. beilstein-journals.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the three equivalent fluorine atoms of the CF₃ group, with a chemical shift reported relative to a standard such as hexafluorobenzene. beilstein-journals.org

Table 1: Illustrative NMR Data for this compound and Related Structures

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H
¹³C
¹⁹F

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of atoms within the molecule and providing insights into its conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the vinylic protons, confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the nitrile carbon and the carbon of the CF₃ group, by observing their long-range couplings to the vinylic protons.

These 2D NMR methods, when used in conjunction, provide a detailed and unambiguous picture of the molecular structure of this compound. researchgate.netiranchembook.ir

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. nih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitrile (C≡N) and the carbon-carbon double bond (C=C) stretching vibrations. The strong C-F stretching vibrations of the trifluoromethyl group would also be prominent features in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C≡NStretch2260 - 2240
C=CStretch1680 - 1620
C-FStretch1400 - 1000

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₄H₂F₃N.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information and insights into reaction mechanisms. The stability of the molecular ion and the nature of the fragment ions can help to deduce the connectivity of the atoms within the molecule. Techniques like tandem mass spectrometry (MS/MS) can be used to further probe the fragmentation pathways of selected ions. nih.gov

X-ray Crystallography of Solid-State Derivatives for Precise Structural Geometry

While obtaining single crystals of the low-boiling this compound itself may be challenging, X-ray crystallography of its solid-state derivatives can provide the most precise and unambiguous determination of molecular geometry. nih.gov By reacting the nitrile with a suitable reagent to form a stable, crystalline solid, the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, can be determined with high accuracy.

This technique is the gold standard for confirming the E-stereochemistry of the double bond and for revealing the conformational preferences of the molecule in the solid state. The crystallographic data can also show intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the packing of the molecules in the crystal lattice. nih.gov

Derivatives, Analogues, and Structure Reactivity Relationships of Trifluorinated Alkenenitriles

Synthesis and Reactivity of (2Z)-4,4,4-trifluorobut-2-enenitrile

The geometric isomers of 4,4,4-trifluorobut-2-enenitrile, the (2E) and (2Z) isomers, exhibit distinct reactivity profiles, making their selective synthesis a key research focus. While the (2E) isomer is often the more thermodynamically stable product, specific synthetic routes have been developed to favor the formation of the (2Z) isomer.

The synthesis of (2Z)-4,4,4-trifluorobut-2-enenitrile can be achieved through various methods, often involving the manipulation of precursor molecules under controlled conditions to favor the desired stereochemistry. The reactivity of the (2Z) isomer is characterized by the electrophilic nature of the carbon-carbon double bond, influenced by the strong electron-withdrawing trifluoromethyl and nitrile groups. This makes it susceptible to nucleophilic attack, leading to a variety of functionalized products.

Table 1: Physicochemical Properties of (2E)-4,4,4-trifluorobut-2-enenitrile

PropertyValue
Molecular FormulaC₄H₂F₃N
Molecular Weight121.06 g/mol
IUPAC NameThis compound
Synonyms4,4,4-Trifluorocrotononitrile, (E)-4,4,4-trifluorobut-2-enenitrile
InChI1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+
InChIKeyLHWSEFCIRYVTLZ-OWOJBTEDSA-N

Exploration of Other Trifluorinated Butenonitrile Derivatives (e.g., esters)

Beyond the parent nitrile, a range of trifluorinated butenonitrile derivatives, particularly esters, have been synthesized and studied. These derivatives offer modified reactivity and physical properties, expanding their utility in organic synthesis. The introduction of an ester group in place of the nitrile can modulate the electronic character of the molecule and provide a handle for further chemical transformations.

The synthesis of these ester derivatives often proceeds from common trifluoromethylated building blocks, with the ester functionality being introduced at a key step in the synthetic sequence. The reactivity of these trifluorinated butenoate esters mirrors that of the corresponding nitriles in some respects, with the double bond remaining susceptible to nucleophilic addition. However, the ester group itself can also participate in reactions, such as hydrolysis or transesterification, offering additional synthetic pathways.

Structure-Reactivity and Structure-Selectivity Relationships in Analogues

The relationship between the structure of trifluorinated alkenenitriles and their analogues and their resulting reactivity and selectivity is a critical area of investigation. Subtle changes in the molecular structure can lead to significant differences in reaction outcomes. Key structural features that influence reactivity include the stereochemistry of the double bond (E vs. Z), the nature of the electron-withdrawing group (nitrile vs. ester), and the presence of other substituents on the alkene backbone.

For instance, the facial selectivity of nucleophilic attack on the double bond can be influenced by the steric bulk of the substituents. Similarly, the regioselectivity of reactions involving unsymmetrical reagents is dictated by the electronic polarization of the molecule, which is a direct consequence of its constituent functional groups. Understanding these structure-reactivity and structure-selectivity relationships is paramount for the rational design of synthetic strategies utilizing these versatile fluorinated compounds.

Emerging Research Avenues and Future Directions for 2e 4,4,4 Trifluorobut 2 Enenitrile

Development of Highly Chemo-, Regio-, and Stereoselective Functionalization Strategies

The functionalization of (2E)-4,4,4-trifluorobut-2-enenitrile presents a significant challenge and a rich area of research. The development of methods that can control the chemo-, regio-, and stereoselectivity of reactions involving this substrate is crucial for its application in the synthesis of complex, high-value molecules.

Recent advancements in catalysis offer promising avenues for the selective functionalization of trifluoromethylated alkenes. For instance, photocatalytic approaches have emerged as a powerful tool for the direct C(sp³)–H bond activation and subsequent coupling with α-trifluoromethyl alkenes. rsc.orgnih.gov These methods allow for chemodivergent outcomes, leading to either gem-difluoroalkenes or trifluoromethyl alkanes by simple modification of reaction conditions. rsc.orgnih.gov Such strategies could be adapted for this compound to achieve selective alkylation.

Asymmetric catalysis is another key area of development. The Sharpless asymmetric dihydroxylation has been successfully applied to trifluoromethylated trans-disubstituted alkenes, providing a route to enantiomerically enriched diols. nih.gov This methodology could be employed to introduce chirality into the backbone of this compound, leading to valuable chiral building blocks. The resulting trifluoromethylated diols can be further transformed into a variety of functionalized compounds.

Furthermore, transition-metal-catalyzed reactions are being explored for the difunctionalization of trifluoromethylated alkenes, allowing for the concomitant introduction of a trifluoromethyl group and another functional group across a double bond. nih.gov Visible light photoredox catalysis has also been utilized for the trifluoromethylative heterofunctionalization of alkenes, enabling the formation of C-O, C-S, and C-N bonds. acs.org These strategies could be extended to this compound to generate a diverse array of functionalized nitrile products.

The table below summarizes some of the key selective functionalization strategies applicable to trifluoromethylated alkenes.

Functionalization Strategy Catalyst/Reagent Key Features Potential Application to this compound
Photocatalytic Alkylation Photoredox catalyst (e.g., Ru(bpy)₃²⁺)Chemodivergent synthesis of gem-difluoroalkenes or trifluoromethyl alkanes from simple hydrocarbons. rsc.orgnih.govSelective alkylation at the double bond.
Asymmetric Dihydroxylation Sharpless AD-mix-α or AD-mix-βEnantioselective synthesis of chiral diols. nih.govGeneration of chiral trifluoromethylated building blocks.
Trifluoromethylative Heterofunctionalization Visible light photoredox catalyst, Togni reagentConcomitant introduction of CF₃ and a heteroatom (O, S, N). acs.orgSynthesis of functionalized nitriles with diverse properties.
Palladium-Catalyzed Carbene Transfer Pd(0) catalystSynthesis of trifluoromethylated allenes from vinyl bromides. organic-chemistry.orgPotential for novel transformations of the double bond.

Innovations in Sustainable and Catalytic Synthesis of Trifluorinated Building Blocks

The synthesis of this compound and other trifluorinated building blocks is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient catalytic methods. Traditional fluorination methods often rely on harsh reagents and conditions, prompting the search for greener alternatives.

Biocatalysis is emerging as a powerful and sustainable approach for the synthesis of chiral organofluorine compounds. acs.org Enzymes, through directed evolution, can be engineered to catalyze highly enantioselective transformations, such as carbene B-H bond insertions to produce chiral α-trifluoromethylated organoborons. acs.org This strategy could potentially be adapted for the asymmetric synthesis of precursors to this compound.

Visible-light-induced methodologies are also at the forefront of sustainable trifluoromethylation. advanceseng.com These methods often utilize photocatalysts to generate trifluoromethyl radicals under mild conditions, avoiding the need for harsh reagents. advanceseng.comacs.org Such approaches can be applied to a wide range of substrates and are compatible with various functional groups.

Another innovative and sustainable approach involves the use of fluorinated greenhouse gases, such as fluoroform (CF₃H), as a trifluoromethyl source. polyu.edu.hk While the activation of these inert gases is challenging, the development of flow chemistry techniques has enabled their use in fluoroalkylation reactions. polyu.edu.hk This not only provides an atom-economical route to trifluoromethylated compounds but also contributes to the mitigation of greenhouse gas emissions.

The concise preparation of related compounds, such as 4,4,4-trifluorobut-2-yn-1-ones, through the oxidation of readily accessible propargylic alcohols, also highlights a move towards more efficient synthetic routes. nih.gov These ynones can serve as Michael acceptors for the construction of various aromatic and heteroaromatic compounds. nih.gov

The following table outlines some innovative and sustainable synthesis strategies for trifluorinated compounds.

Synthesis Strategy Key Features Sustainability Aspect
Biocatalysis Highly enantioselective transformations using engineered enzymes. acs.orgUse of renewable catalysts under mild conditions.
Visible-Light-Induced Trifluoromethylation Generation of CF₃ radicals under mild, photocatalytic conditions. advanceseng.comacs.orgAvoidance of harsh and toxic reagents.
Flow Chemistry with Greenhouse Gases Utilization of fluoroform (CF₃H) as a CF₃ source. polyu.edu.hkAtom economy and mitigation of greenhouse gases.
Catalytic Oxidation Concise synthesis of trifluoromethylated building blocks from readily available precursors. nih.govImproved reaction efficiency and reduced waste.

Expanding the Synthetic Scope and Utility in Materials Science Research

The unique properties of the trifluoromethyl group, such as high electronegativity, hydrophobicity, and metabolic stability, make trifluoromethylated compounds highly valuable in materials science. advanceseng.commdpi.com While specific application data for this compound in materials is not yet widely reported, its structure suggests significant potential. The nitrile group is a versatile functional handle that can be transformed into various other groups, and it is a known component of high-performance polymers. researchgate.netnumberanalytics.com

The incorporation of trifluoromethyl groups into polymers can significantly enhance their properties, leading to materials with improved thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net this compound could serve as a monomer or a comonomer in the synthesis of novel fluoropolymers. The presence of the nitrile group could also allow for post-polymerization modifications, enabling the tuning of the polymer's properties for specific applications. researchgate.net

The nitrile functionality itself is of great interest in materials science. Nitrile-containing polymers, such as polyacrylonitrile, are precursors to carbon fibers and are used in a variety of applications, including filtration membranes and as a replacement for latex in gloves. researchgate.netwikipedia.org The introduction of the trifluoromethyl group into such polymers could lead to materials with enhanced performance characteristics.

Furthermore, trifluoromethoxylated pyridines and pyrimidines, synthesized from trifluoromethylated building blocks, are being explored as valuable scaffolds for the development of new functional materials. rsc.org This highlights the broader potential of compounds derived from this compound in the design of advanced materials.

The potential applications of this compound in materials science are summarized in the table below, based on the known properties of its constituent functional groups.

Potential Application Area Key Functional Group Anticipated Benefit
Fluoropolymers Trifluoromethyl groupEnhanced thermal stability, chemical resistance, and specific optical/electronic properties. researchgate.net
Functional Polymers Nitrile groupVersatility for post-polymerization modification and cross-linking. researchgate.net
High-Performance Membranes Nitrile groupPotential for improved filtration and separation properties.
Advanced Dielectrics Trifluoromethyl groupLow dielectric constant and loss.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-4,4,4-trifluorobut-2-enenitrile in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic α,β-unsaturated nitrile formation via dehydration of corresponding alcohols or catalytic addition reactions. For example, trifluoromethyl-substituted nitriles can be synthesized using metal-ligand cooperative catalysis under optimized conditions (e.g., 60–80°C, inert atmosphere). Purification often employs fractional distillation or column chromatography, followed by characterization via NMR and HRMS to confirm stereochemistry and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural Purity : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm regiochemistry and detect impurities. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Stereochemical Confirmation : X-ray crystallography (using programs like SHELX ) resolves the (2E)-configuration.
  • Electronic Properties : UV-Vis spectroscopy and DFT calculations (e.g., Gaussian 09 ) analyze conjugation effects from the trifluoromethyl group and nitrile moiety.

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its α,β-unsaturated nitrile structure. Store under inert gas (argon/nitrogen) at ≤4°C. Monitor decomposition via periodic NMR checks. Thermogravimetric analysis (TGA) can assess thermal stability, referencing NIST data for analogous nitriles .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in catalytic applications?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., oxa-Michael reactions). Steric hindrance, however, reduces yields with bulky substrates. Compare kinetic data from controlled experiments (e.g., 69% conversion vs. 40% for hindered analogs) and use Hammett constants to quantify electronic effects .

Q. What computational strategies predict reaction pathways for this compound in organocatalytic systems?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-311+G(d,p) basis sets in Gaussian 08. Calculate Fukui indices to identify reactive sites.
  • Transition State Analysis : Locate saddle points using QST2/QST3 methods. Validate with intrinsic reaction coordinate (IRC) calculations.
  • Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF) .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

  • Methodological Answer :

  • Statistical Analysis : Perform ANOVA on replicate experiments to identify outliers.
  • Control Experiments : Test variables (e.g., catalyst loading, solvent purity) systematically.
  • Cross-Validation : Compare results with analogous nitriles (e.g., acrylonitrile) using shared reaction conditions .

Q. What advanced techniques elucidate its role in multicomponent reaction mechanisms?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman during reactions.
  • Isotopic Labeling : Track 18O^{18} \text{O} or 13C^{13} \text{C} incorporation in products via HRMS .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically validate experimental data for publications?

  • Methodological Answer :

  • Error Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%).
  • Regression Models : Use OriginLab or Python (SciPy) for linear/nonlinear fitting of kinetic data.
  • Data Reproducibility : Share raw datasets in supplementary materials, adhering to FAIR principles .

Q. What visualization tools best represent structural and mechanistic insights?

  • Methodological Answer :

  • Crystal Structures : Render with DIAMOND or Mercury, highlighting bond lengths/angles.
  • Reaction Pathways : Use ChemDraw for schematics and VMD for 3D transition-state animations.
  • Data Plotting : Employ matplotlib (Python) or Prism for Arrhenius plots or Hammett correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.